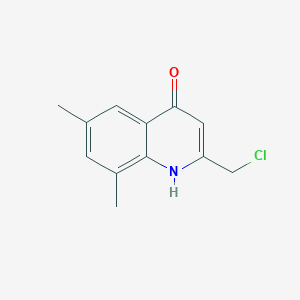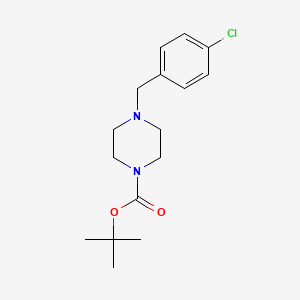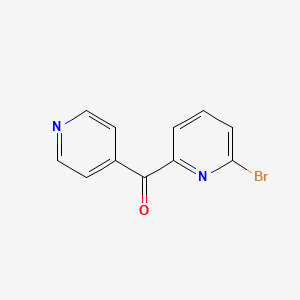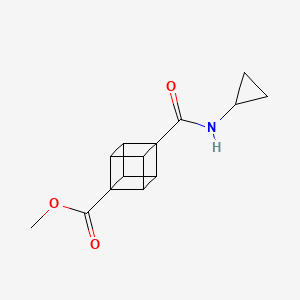![molecular formula C8H9NO B1628934 3,4-Dihydro-2H-benzo[e][1,3]oxazine CAS No. 66955-51-9](/img/structure/B1628934.png)
3,4-Dihydro-2H-benzo[e][1,3]oxazine
Overview
Description
3,4-Dihydro-2H-benzo[e][1,3]oxazine is a bicyclic compound where an oxazine ring is fused with a benzene ring. This compound is known for its versatile applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One-Pot Three-Component Reaction: This method involves the reaction of 2-aminophenols with aldehydes and formaldehyde under acidic conditions to form 3,4-dihydro-2H-benzo[e][1,3]oxazine.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between 2-aminophenols and aldehydes, resulting in higher yields and shorter reaction times.
Mechanochemical Synthesis: This method employs a mechanochemical approach using a multiposition jar to synthesize this compound derivatives.
Industrial Production Methods
Industrial production methods often involve the use of continuous flow reactors and high-throughput mechanochemical processes to produce large quantities of this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3,4-Dihydro-2H-benzo[e][1,3]oxazine can undergo oxidation reactions to form oxo-derivatives.
Reduction: Reduction reactions can convert oxo-derivatives back to the parent compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products
Oxidation: Oxo-derivatives of this compound.
Reduction: Reduced forms of the oxo-derivatives.
Substitution: Substituted oxazine derivatives.
Scientific Research Applications
3,4-Dihydro-2H-benzo[e][1,3]oxazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-benzo[e][1,3]oxazine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-benzo[b][1,4]oxazine: Similar structure but different ring fusion pattern.
3,4-Dihydro-2H-benzo[d][1,3]oxazine: Another isomer with a different ring fusion pattern.
Uniqueness
3,4-Dihydro-2H-benzo[e][1,3]oxazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3,4-dihydro-2H-1,3-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAVYBAEMMFITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619459 | |
| Record name | 3,4-Dihydro-2H-1,3-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66955-51-9 | |
| Record name | 3,4-Dihydro-2H-1,3-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxymethyl-[1,3]dioxolane](/img/structure/B1628854.png)
![2-m-Tolyloxymethyl-[1,3]dioxolane](/img/structure/B1628855.png)

![4,4,5,5-Tetramethyl-2-(4-methylsulfanylmethoxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1628857.png)

![3-Bromoisothiazolo[3,4-b]pyridine](/img/structure/B1628860.png)


![5-[(1,3-Dioxoisoindol-2-yl)methyl]thiophene-2-sulfonyl chloride](/img/structure/B1628868.png)



